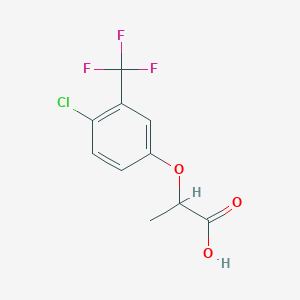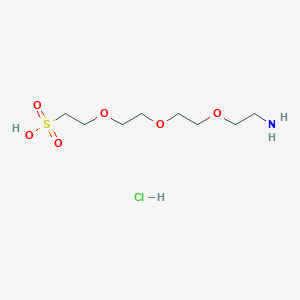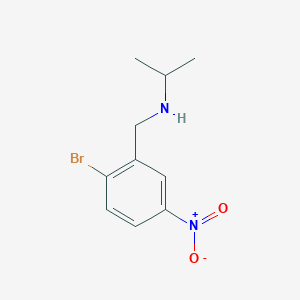
(2-Bromo-5-nitro-benzyl)-isopropyl-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Bromo-5-nitro-benzyl)-isopropyl-amine is an organic compound that features a benzyl group substituted with bromine and nitro groups, along with an isopropylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-5-nitro-benzyl)-isopropyl-amine typically involves the following steps:
Nitration: The benzyl group is nitrated to introduce the nitro group at the 5-position.
Bromination: The nitrated benzyl compound is then brominated at the 2-position.
Amination: The brominated compound undergoes nucleophilic substitution with isopropylamine to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include:
Controlled temperature and pressure: To maintain the stability of intermediates and the final product.
Catalysts: To enhance reaction rates and selectivity.
Purification techniques: Such as recrystallization or chromatography to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
(2-Bromo-5-nitro-benzyl)-isopropyl-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and a catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Reduction: Produces (2-Amino-5-nitro-benzyl)-isopropyl-amine.
Substitution: Produces various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
(2-Bromo-5-nitro-benzyl)-isopropyl-amine has several scientific research applications:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Materials Science: Explored for its use in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of (2-Bromo-5-nitro-benzyl)-isopropyl-amine involves its interaction with molecular targets such as enzymes or receptors. The nitro and bromine groups can participate in various biochemical pathways, influencing the compound’s biological activity. The isopropylamine moiety may enhance the compound’s binding affinity to specific targets.
Comparison with Similar Compounds
Similar Compounds
- (2-Bromo-5-nitro-benzyl)-cyclopropyl-amine
- (2-Bromo-5-nitro-benzyl)-cyclopropyl-carbamic acid tert-butyl ester
Uniqueness
(2-Bromo-5-nitro-benzyl)-isopropyl-amine is unique due to its specific substitution pattern and the presence of the isopropylamine group, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
N-[(2-bromo-5-nitrophenyl)methyl]propan-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O2/c1-7(2)12-6-8-5-9(13(14)15)3-4-10(8)11/h3-5,7,12H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCVHDULDHOTSKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=C(C=CC(=C1)[N+](=O)[O-])Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
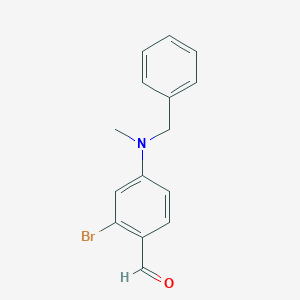
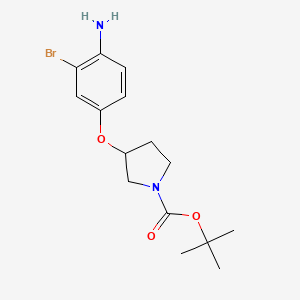
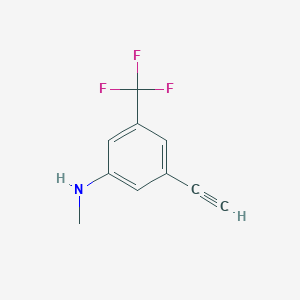
![tert-butyl N-[(3E)-3-hydroxyiminocyclopentyl]carbamate](/img/structure/B8124148.png)
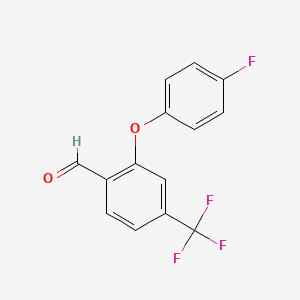
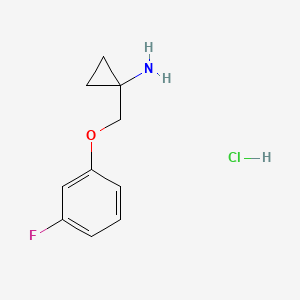

![(2,2-Difluorobenzo[1,3]dioxol-4-ylmethyl)-isopropylamine hydrochloride](/img/structure/B8124169.png)
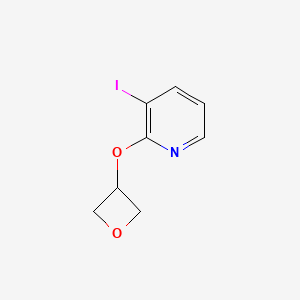
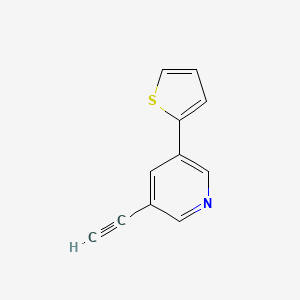
![[1-(3-Bromo-5-methyl-phenoxymethyl)-cyclopropyl]-carbamic acid tert-butyl ester](/img/structure/B8124197.png)
![N-[3-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanesulfonamide](/img/structure/B8124219.png)
